
gamma-Secretase modulator 3
Vue d'ensemble
Description
Le modulateur de la gamma-sécrétase 3 est un composé qui a suscité un intérêt considérable dans le domaine de la recherche sur la maladie d’Alzheimer. Ce composé fait partie d’une classe de molécules connues sous le nom de modulateurs de la gamma-sécrétase, qui sont conçus pour moduler sélectivement l’activité de la gamma-sécrétase, un complexe enzymatique impliqué dans la production de peptides bêta-amyloïdes. Les peptides bêta-amyloïdes sont impliqués dans la formation de plaques amyloïdes, une caractéristique de la maladie d’Alzheimer. En modulant l’activité de la gamma-sécrétase, le modulateur de la gamma-sécrétase 3 vise à réduire la production des formes les plus toxiques de bêta-amyloïde, ce qui pourrait atténuer la progression de la maladie d’Alzheimer .
Méthodes De Préparation
La synthèse du modulateur de la gamma-sécrétase 3 implique plusieurs étapes clés, notamment la formation de la structure de base et l’introduction de groupes fonctionnels spécifiques qui confèrent son activité modulatrice. La voie de synthèse commence généralement par la préparation d’un intermédiaire clé, qui est ensuite soumis à une série de réactions telles que la condensation, la cyclisation et les modifications de groupes fonctionnels. Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés .
En milieu industriel, la production du modulateur de la gamma-sécrétase 3 est mise à l’échelle en utilisant des voies de synthèse optimisées qui maximisent l’efficacité et minimisent les déchets. Cela implique l’utilisation de réacteurs à grande échelle, de procédés en flux continu et de techniques de purification avancées pour garantir que le composé répond aux normes de qualité rigoureuses requises pour les applications pharmaceutiques .
Analyse Des Réactions Chimiques
Le modulateur de la gamma-sécrétase 3 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour la modification de la structure du composé afin d’améliorer son activité et sa sélectivité. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution .
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d’oxydation peuvent introduire des groupes hydroxyle ou carbonyle, tandis que les réactions de réduction peuvent convertir les cétones en alcools. Les réactions de substitution entraînent souvent le remplacement de groupes fonctionnels spécifiques par d’autres qui améliorent les propriétés pharmacologiques du composé .
Applications de la recherche scientifique
Le modulateur de la gamma-sécrétase 3 a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il sert d’outil précieux pour étudier les mécanismes de modulation enzymatique et les relations structure-activité des petites molécules. En biologie, il est utilisé pour étudier le rôle de la gamma-sécrétase dans les processus cellulaires et son impact sur la production de bêta-amyloïde .
En médecine, le modulateur de la gamma-sécrétase 3 est étudié comme agent thérapeutique potentiel pour la maladie d’Alzheimer. Des études précliniques ont montré qu’il pouvait réduire les niveaux de peptides bêta-amyloïdes toxiques, ralentissant ainsi la progression de la maladie. De plus, il est étudié pour son utilisation potentielle dans d’autres troubles neurodégénératifs où le bêta-amyloïde joue un rôle .
Applications De Recherche Scientifique
Gamma-secretase modulator 3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of enzyme modulation and the structure-activity relationships of small molecules. In biology, it is used to investigate the role of gamma-secretase in cellular processes and its impact on amyloid-beta production .
In medicine, this compound is being explored as a potential therapeutic agent for Alzheimer’s disease. Preclinical studies have shown that it can reduce the levels of toxic amyloid-beta peptides, thereby slowing the progression of the disease. Additionally, it is being investigated for its potential use in other neurodegenerative disorders where amyloid-beta plays a role .
Mécanisme D'action
Le mécanisme d’action du modulateur de la gamma-sécrétase 3 implique son interaction avec le complexe enzymatique de la gamma-sécrétase. La gamma-sécrétase est responsable du clivage de la protéine précurseur amyloïde, conduisant à la production de peptides bêta-amyloïdes. Le modulateur de la gamma-sécrétase 3 se lie à des sites spécifiques sur le complexe enzymatique, modifiant son activité et réduisant la production des formes les plus toxiques de bêta-amyloïde .
Cette modulation est obtenue par le biais d’une régulation allostérique, où la liaison du modulateur de la gamma-sécrétase 3 induit des changements conformationnels dans le complexe enzymatique. Ces changements affectent la spécificité de substrat de l’enzyme et son activité catalytique, conduisant finalement à une diminution de la production de peptides bêta-amyloïdes qui sont sujets à l’agrégation et à la formation de plaques .
Comparaison Avec Des Composés Similaires
Le modulateur de la gamma-sécrétase 3 fait partie d’une classe plus large de modulateurs de la gamma-sécrétase, qui comprend d’autres composés tels que le modulateur de la gamma-sécrétase 1 et le modulateur de la gamma-sécrétase 2. Ces composés partagent un mécanisme d’action commun mais diffèrent par leurs structures chimiques et leurs propriétés pharmacologiques .
Comparé à d’autres modulateurs de la gamma-sécrétase, le modulateur de la gamma-sécrétase 3 est unique en sa capacité à réduire sélectivement la production des formes les plus toxiques de bêta-amyloïde sans affecter l’activité globale de la gamma-sécrétase. Cette sélectivité est cruciale pour minimiser les effets secondaires potentiels et garantir l’efficacité thérapeutique du composé .
Des composés similaires comprennent le modulateur de la gamma-sécrétase 1, le modulateur de la gamma-sécrétase 2 et d’autres petites molécules qui ciblent le complexe enzymatique de la gamma-sécrétase. Chacun de ces composés a ses propres avantages et limites, et la recherche en cours vise à identifier les modulateurs les plus efficaces et les plus sûrs pour une utilisation clinique .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-N-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4OS/c1-15-13-29(14-26-15)20-11-10-18(12-21(20)30-2)27-24-28-23-19(4-3-5-22(23)31-24)16-6-8-17(25)9-7-16/h6-14,19H,3-5H2,1-2H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGDOBMXNQTSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=NC4=C(S3)CCCC4C5=CC=C(C=C5)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


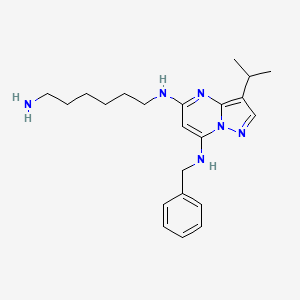

![2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B1139431.png)
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
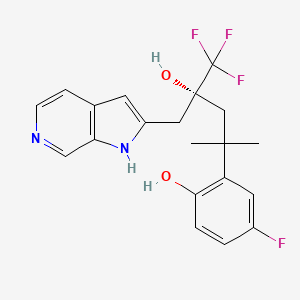
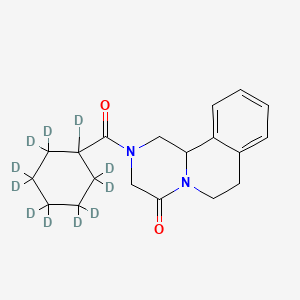

![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/new.no-structure.jpg)
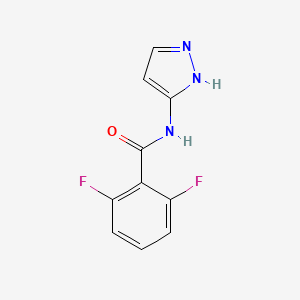
![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)
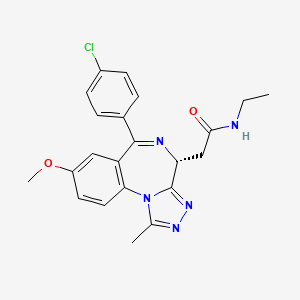
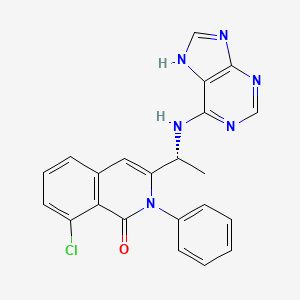
![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)
